5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound features a triazole ring, which is known for its biological activity and potential therapeutic applications. The compound's structure includes multiple functional groups that contribute to its chemical properties and biological interactions.
The compound can be synthesized through various chemical processes and is available from specialized chemical suppliers. Its molecular formula is C24H32N4O3, and it has a molecular weight of approximately 412.54 g/mol. The compound is also identified by its unique CAS number, which facilitates its identification in chemical databases and literature.
5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is classified as an organic compound with notable pharmacological properties. It is particularly relevant in medicinal chemistry due to its potential applications in drug development.
The synthesis of this compound typically involves multi-step reactions that may include:
Specific synthetic routes may utilize reagents such as:
The reaction conditions (temperature, solvent, catalysts) are optimized to yield high purity and yield of the desired product.
The molecular structure of 5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide consists of:
The compound's structural data can be represented using various notations:
CC(C(=O)N1=NNC(=N1)C(=O)N(C)C)C
InChI=1S/C24H32N4O3/c25-16(24(30)31)18(26)22(28)23(29)27/h8-11H,6-7,12-15H2
This data aids in computational modeling and prediction of chemical behavior.
The chemical reactivity of 5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can include:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and product purity.
The mechanism of action for compounds like 5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide often involves:
Studies on similar compounds indicate potential effects on cell proliferation and apoptosis through modulation of kinase signaling pathways or inhibition of specific enzymes involved in disease processes.
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound maintains stability over a range of temperatures but should be stored under inert atmospheres to prevent degradation.
5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0